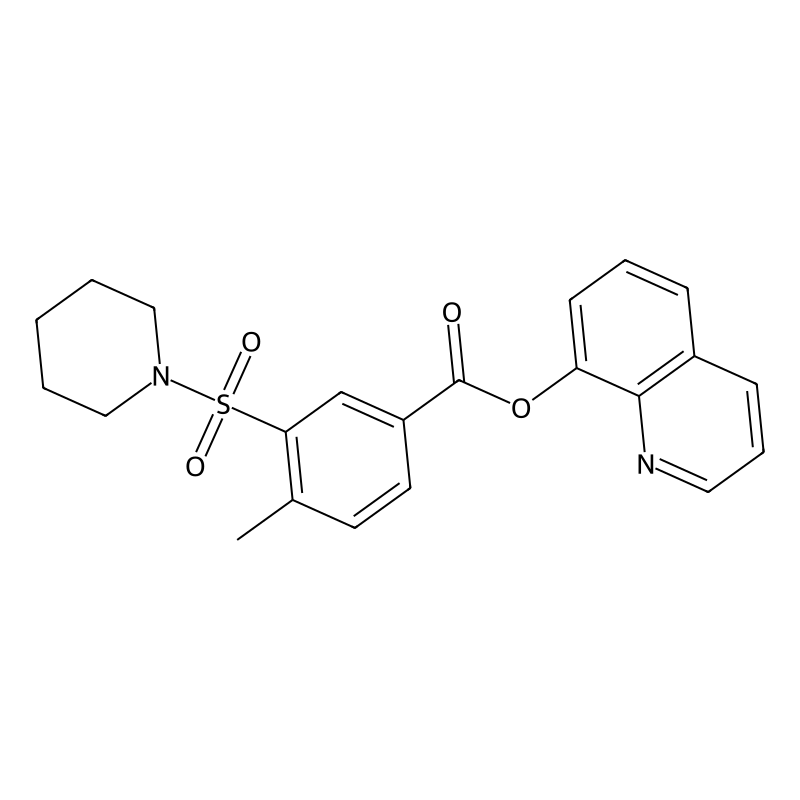Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate is a synthetic compound characterized by its unique structure, which includes a quinoline ring, a benzoate moiety, and a piperidinylsulfonyl group. Its molecular formula is . The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a synthetic cannabinoid.
The chemical behavior of quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate can be analyzed through various reactions. The compound may undergo hydrolysis, leading to the cleavage of the ester bond, which results in the formation of quinolin-8-ol and the corresponding sulfonamide . Additionally, it can participate in electrophilic substitution reactions due to the electron-rich nature of the quinoline and benzoate rings. The sulfonamide group can also engage in nucleophilic attack, making it reactive towards various electrophiles.
Research indicates that quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in cancer pathways. For instance, it has been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells . This inhibition leads to decreased levels of the enzyme within cells, potentially enhancing the effectiveness of other anticancer therapies.
The synthesis of quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate typically involves multi-step organic reactions. One common approach includes:
- Formation of the Quinoline Derivative: Starting from appropriate substituted anilines and aldehydes through cyclization reactions.
- Synthesis of the Benzoate Moiety: This can be achieved by reacting benzoic acid derivatives with alcohols under acidic conditions.
- Coupling Reaction: The final step involves coupling the piperidine sulfonamide with the benzoate using coupling agents such as carbodiimides to form the desired ester linkage.
These methods allow for variations in substituents on both the quinoline and piperidine rings, enabling the exploration of structure-activity relationships .
Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate has potential applications in pharmacology as a therapeutic agent due to its enzyme inhibition properties. It may be developed further for use in cancer treatments or as a tool compound for studying enzyme mechanisms. Additionally, its structural characteristics make it a candidate for research into synthetic cannabinoids and their effects on cannabinoid receptors .
Studies have shown that quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate interacts with various biological targets, including enzymes involved in nucleotide metabolism. Its ability to disrupt enzyme dimerization suggests that it may serve as a valuable lead compound for developing inhibitors targeting similar pathways . Interaction studies utilizing techniques like molecular docking have provided insights into its binding affinities and mechanisms of action.
Several compounds share structural similarities with quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate. Here are some notable examples:
These compounds highlight the uniqueness of quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate due to its specific combination of functional groups and its demonstrated biological activities .








